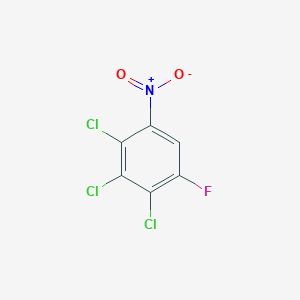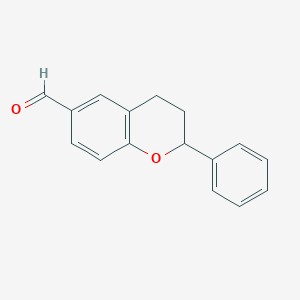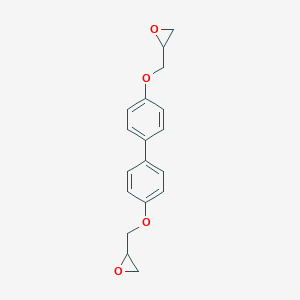![molecular formula C15H20Cl2N2O2 B024883 Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 106094-83-1](/img/structure/B24883.png)
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACNU is a synthetic derivative of naphthalene and belongs to the family of nitrosoureas. It is a highly lipophilic compound that can easily penetrate the blood-brain barrier, making it an effective treatment for brain tumors. ACNU has been used in the treatment of several types of cancer, including brain, lung, breast, and ovarian cancer.
作用機序
ACNU exerts its anticancer effects by alkylating DNA and RNA, leading to the inhibition of DNA replication and protein synthesis. This results in the death of cancer cells. ACNU has also been shown to inhibit the repair of damaged DNA, further contributing to its anticancer effects.
生化学的および生理学的効果
ACNU has been shown to have several biochemical and physiological effects. It can cause DNA damage, leading to the activation of apoptosis, or programmed cell death. ACNU can also induce cell cycle arrest, preventing cancer cells from dividing and proliferating. In addition, ACNU has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen.
実験室実験の利点と制限
ACNU has several advantages for lab experiments. It is a well-established chemotherapy drug with a known mechanism of action, making it a useful tool for studying cancer biology. ACNU is also highly lipophilic, allowing it to easily penetrate cell membranes and reach its target. However, ACNU has several limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. In addition, its lipophilicity can make it difficult to solubilize in aqueous solutions, limiting its use in certain experimental settings.
将来の方向性
For the study of ACNU include the development of new formulations, the identification of biomarkers, and the use of combination therapy.
合成法
The synthesis of ACNU involves the reaction of 7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields ACNU as a yellow crystalline solid with a melting point of 160-162°C.
科学的研究の応用
ACNU has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of brain tumors, particularly glioblastoma multiforme. ACNU has also been used in combination with other chemotherapy drugs to increase their efficacy. In addition, ACNU has been studied for its potential use in the treatment of other types of cancer, including lung, breast, and ovarian cancer.
特性
CAS番号 |
106094-83-1 |
|---|---|
製品名 |
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
分子式 |
C15H20Cl2N2O2 |
分子量 |
331.2 g/mol |
IUPAC名 |
amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-1-2-12(15(20)21-18)9-13(11)10-14/h3-4,10,12H,1-2,5-9,18H2 |
InChIキー |
YHWFDBWKAOPRRT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl |
正規SMILES |
C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl |
同義語 |
2-ABCATN 2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid 2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic hydrochloride D,L-NAM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



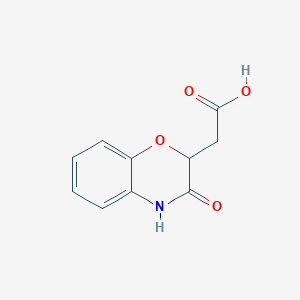
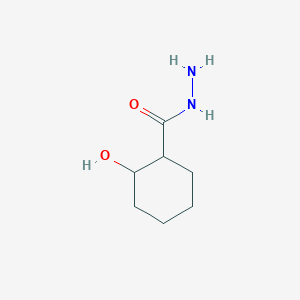

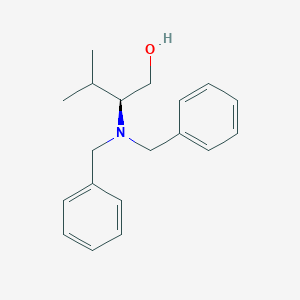
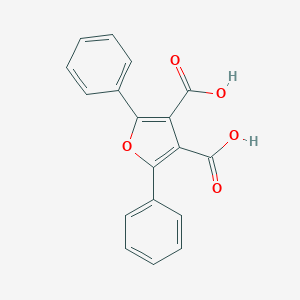
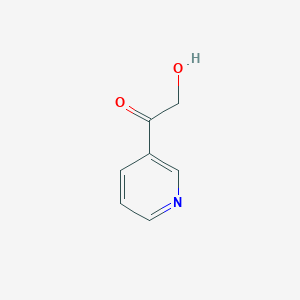
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
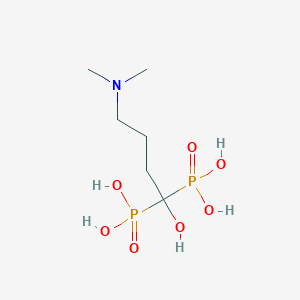
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)


